Delta-Décalactone

Vue d'ensemble

Description

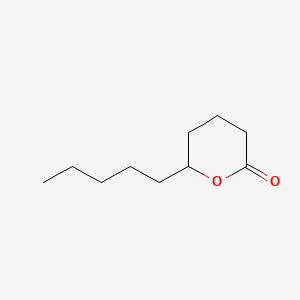

Delta-Decalactone is a chemical compound classified as a lactone, which naturally occurs in fruit and milk products in trace amounts . It is known for its sweet, creamy, and fruity aroma, making it a valuable component in the flavor and fragrance industry . The compound is also known by other names such as 6-Pentyloxan-2-one and 5-Decanolide .

Applications De Recherche Scientifique

Applications in Food Science

Flavoring Agent

Delta-Decalactone is widely used as a flavoring agent in the food industry due to its pleasant aroma reminiscent of peaches and cream. It enhances the sensory qualities of various food products, including dairy items, baked goods, and confectioneries. Studies have shown that delta-Decalactone can influence taste perception in mammals, potentially affecting feeding behavior and preferences.

Case Study: Dairy Products

A study examined the effects of delta-Decalactone on the volatile compounds in milk products. The addition of delta-Decalactone was found to enhance the overall flavor profile of cheese, demonstrating its utility in dairy flavor enhancement .

Applications in Perfumery

Delta-Decalactone's unique fragrance properties make it a valuable ingredient in the perfumery industry. It is often used to create fruity notes in perfumes and scented products. The compound's ability to blend well with other fragrance components allows for complex scent formulations.

Market Insights

The global market for delta-Decalactone in fragrances is projected to grow due to increasing consumer demand for natural and synthetic fragrance ingredients. Its versatility enables perfumers to craft innovative scent profiles .

Biotransformation Processes

Microbial Production

Recent research has focused on the microbial production of delta-Decalactone from unsaturated fatty acids. A notable study utilized Yarrowia lipolytica cells along with linoleate 13-hydratase to produce delta-Decalactone efficiently from linoleic acid. This one-pot reaction achieved a molar conversion yield of 31% within 21 hours .

Case Study: Biotechnological Synthesis

The production process highlighted above demonstrates the potential for sustainable manufacturing practices using microbial systems. This method not only reduces reliance on traditional chemical synthesis but also aligns with green chemistry principles.

Health and Safety Applications

Toxicological Studies

Research has indicated that delta-Decalactone exhibits low toxicity levels. In studies assessing repeated dose toxicity, no significant adverse effects were observed at high doses (up to 1000 mg/kg/day), suggesting a favorable safety profile for potential applications in food and cosmetics .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Food Science | Flavoring agent | Enhances sensory qualities in dairy products |

| Perfumery | Fragrance ingredient | Valuable for crafting complex scent profiles |

| Biotransformation | Microbial production | Efficient synthesis from unsaturated fatty acids |

| Health & Safety | Toxicological assessment | Low toxicity observed; safe for consumer use |

Mécanisme D'action

Target of Action

Delta-Decalactone is a chemical compound, classified as a lactone, that naturally occurs in fruit and milk products . It is an aroma component with a sweet and milky odor . The primary targets of Delta-Decalactone are the olfactory receptors, where it imparts a creamy odor and is a key part of the backbone of most dairy flavors .

Mode of Action

Delta-Decalactone interacts with its targets, the olfactory receptors, by binding to them and triggering a sensory response. This interaction results in the perception of a creamy odor, which is characteristic of Delta-Decalactone .

Biochemical Pathways

Delta-Decalactone affects the olfactory sensory pathways. Upon binding to the olfactory receptors, it triggers a signal transduction pathway that leads to the perception of smell. The downstream effects include the activation of the olfactory bulb in the brain, which processes the sensory input and leads to the perception of the creamy odor associated with Delta-Decalactone .

Pharmacokinetics

Its bioavailability would be influenced by factors such as concentration and duration of exposure .

Result of Action

The molecular and cellular effects of Delta-Decalactone’s action primarily involve the activation of olfactory receptors and the subsequent sensory perception of a creamy odor. This makes Delta-Decalactone a valuable compound in the food and fragrance industries, where it is used to impart a creamy and milky flavor or scent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Delta-Decalactone. For instance, its volatility means that it can easily evaporate at room temperature, which can affect its concentration and thus its perceived intensity of smell. Furthermore, factors such as pH and temperature can influence the stability of Delta-Decalactone .

Analyse Biochimique

Biochemical Properties

It is known that Delta-Decalactone can be produced from both chemical and biological sources . It is produced chemically from Baeyer–Villiger oxidation of delfone .

Molecular Mechanism

It is known that it can be obtained from both chemical and biological sources

Temporal Effects in Laboratory Settings

It is known that Delta-Decalactone is used as an analytical standard for the quantification of the analyte in yogurt using gas chromatography-mass spectrometry (GC-MS) and in sweet whey powder using gas chromatography/olfactometry (GC-O) and gas chromatography/mass spectrometry (GC-MS) .

Metabolic Pathways

It is known that Delta-Decalactone can be produced from both chemical and biological sources .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Delta-Decalactone can be synthesized through various chemical and biological methods. One common chemical method involves the Baeyer–Villiger oxidation of delfone . Another method includes the hydrogenation of 6-pentyl-α-pyrone .

Industrial Production Methods

Industrial production of delta-Decalactone often involves microbial reduction of massoia lactone using specific bacteria or yeast strains . For example, Saccharomyces cerevisiae and Polyporus durus have been used to produce delta-Decalactone from natural 2-decen-1,5-olide . Another method involves the bioreduction of Massoia Oil using Saccharomyces pastorianus .

Analyse Des Réactions Chimiques

Types of Reactions

Delta-Decalactone undergoes various chemical reactions, including oxidation, reduction, and ring-opening polymerization .

Common Reagents and Conditions

Oxidation: Baeyer–Villiger oxidation using peroxy acids.

Reduction: Hydrogenation using hydrogen gas and catalysts.

Ring-Opening Polymerization: Catalyzed by diphenyl phosphate at room temperature.

Major Products

Oxidation: Produces delta-Decalactone from delfone.

Reduction: Produces delta-Decalactone from 6-pentyl-α-pyrone.

Ring-Opening Polymerization: Produces aliphatic polyesters.

Comparaison Avec Des Composés Similaires

Delta-Decalactone is often compared with other lactones such as gamma-Decalactone and delta-Dodecalactone . While all these compounds share similar structural features, delta-Decalactone is unique due to its specific aroma profile and its applications in both the flavor industry and polymer synthesis .

List of Similar Compounds

- Gamma-Decalactone

- Delta-Dodecalactone

- 5-Decanolide

- 6-Pentyloxan-2-one

Delta-Decalactone stands out for its versatility and wide range of applications, making it a compound of significant interest in various fields of research and industry.

Activité Biologique

Delta-decalactone (δ-decalactone) is a lactone compound widely recognized for its applications in the food and fragrance industries due to its pleasant aroma, reminiscent of peach or coconut. Beyond its sensory attributes, δ-decalactone exhibits significant biological activities, including antimicrobial properties and potential effects on insect behavior. This article delves into the biological activity of δ-decalactone, highlighting key research findings, case studies, and relevant data.

- Chemical Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- CAS Number : 705-86-2

| Property | Value |

|---|---|

| Boiling Point | 220 °C |

| Melting Point | -2 °C |

| Density | 0.93 g/cm³ |

| Solubility | Soluble in ethanol, ether |

Antimicrobial Properties

Research has demonstrated that δ-decalactone possesses notable antimicrobial activity against various microorganisms. It has been shown to inhibit the growth of:

- Bacteria : Staphylococcus aureus

- Fungi : Aspergillus niger, Candida albicans

In a study, δ-decalactone exhibited a minimum inhibitory concentration (MIC) against S. aureus, indicating its potential as a natural preservative in food products .

Insect Behavior Modification

δ-Decalactone has been investigated for its effects on insect behavior, particularly in relation to aphids. A study assessed its deterrent activity against Myzus persicae (green peach aphid). The results indicated that while δ-decalactone alone did not significantly deter feeding, its enantiomer, γ-decalactone, showed effectiveness in reducing probing behavior . This suggests potential applications in pest management.

Toxicological Studies

Toxicological assessments have evaluated the safety profile of δ-decalactone. Notably:

- Mutagenicity : δ-decalactone was found to be non-mutagenic in the Ames test, indicating no significant genetic risk .

- Ecotoxicity : In aquatic toxicity tests, it demonstrated an LC50 value of 6.25 mg/L for fish (Danio rerio) and an EC50 value of 60 mg/L for Daphnia magna .

Case Studies

-

Food Industry Application :

- In food formulations, δ-decalactone is utilized for flavor enhancement. Its safety profile and sensory properties make it a preferred choice in various food products.

-

Agricultural Use :

- Research has explored the use of δ-decalactone as a natural insect repellent. Its efficacy in modifying insect feeding behavior may provide an environmentally friendly alternative to synthetic pesticides.

Propriétés

IUPAC Name |

6-pentyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSPIPJMLAMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044496 | |

| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 120.00 °C. @ 0.02 mm Hg | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.971 | |

| Record name | delta-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

705-86-2 | |

| Record name | δ-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-decalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-5-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-27.00 °C. @ 760.00 mm Hg | |

| Record name | delta-Decalactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is δ-decalactone primarily known for?

A1: δ-Decalactone is prized for its powerful, pleasant aroma, often described as peach-like, creamy, or coconutty. This makes it a sought-after ingredient in the flavor and fragrance industry. [, , , , , , , , ]

Q2: In which fruits is δ-decalactone naturally found?

A2: Research reveals its presence in various fruits, including peaches [, ], apricots [, ], nectarines [, ], and raspberries [, ]. [, , , , , ]

Q3: Does the concentration of δ-decalactone vary between different cultivars of a fruit?

A3: Yes, studies on raspberries indicate variations in volatile compound concentrations, including δ-decalactone, across different cultivars. []

Q4: Can the processing of fruits influence the concentration of δ-decalactone?

A4: Yes, research comparing fresh and cooked peach juice showed a significant increase in δ-decalactone levels after cooking, suggesting its generation from precursors during thermal processing. []

Q5: What other food products utilize δ-decalactone for its aroma?

A5: It's used to enhance creaminess in dairy products like butter [, ] and cream [] and is also found in products like nonfat dry milk []. [, , , ]

Q6: How is δ-decalactone produced naturally?

A6: The yeast Sporobolomyces odorus can biosynthesize optically active δ-decalactone through a 13-lipoxygenase pathway. [] This pathway involves the oxidation of specific fatty acids, leading to the formation of lactones. [, ]

Q7: Are there any microorganisms that can produce δ-decalactone from unusual precursors?

A7: Research has shown that certain microbes can convert alpha, beta-unsaturated lactones found in Massoi bark oil into natural δ-decalactone. []

Q8: Can δ-decalactone be produced through chemical synthesis?

A8: Yes, there are established chemical synthesis procedures for producing δ-decalactone. [, ]

Q9: Can genetic modification influence the aroma profile of fruits by affecting δ-decalactone production?

A9: Studies on peaches found that the expression of specific genes, such as those from the lipoxygenase (LOX) family, is linked to the production of aroma volatiles, including δ-decalactone, during fruit ripening. This suggests potential for modifying aroma profiles through genetic manipulation. []

Q10: What techniques are commonly used to analyze and quantify δ-decalactone in various samples?

A10: Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , ] combined with techniques like solid-phase microextraction (SPME) [, , , ] or dynamic headspace analysis (DHA) [] are frequently employed for this purpose.

Q11: What is the advantage of using SPME in conjunction with GC-MS?

A11: SPME allows for the efficient extraction and preconcentration of volatile compounds like δ-decalactone from complex matrices, enhancing the sensitivity and selectivity of GC-MS analysis. [, ]

Q12: What is the molecular formula and weight of δ-decalactone?

A12: Its molecular formula is C10H18O2, and its molecular weight is 170.25 g/mol. [Various sources confirm this information]

Q13: Does δ-decalactone exhibit chirality?

A13: Yes, it exists as two enantiomers due to the presence of a chiral center. The (R)-enantiomer is reported to have a stronger and more desirable peach-like aroma compared to the (S)-enantiomer. [, ]

Q14: Are there any potential applications of δ-decalactone beyond the food and fragrance industries?

A14: It has shown potential as an insect repellent, specifically against German cockroaches. [, ] A study found that a formulation containing δ-decalactone exhibited attracting properties for both adult and larval stages of the insect. []

Q15: Is δ-decalactone being investigated for any potential medical or pharmaceutical applications?

A15: While not extensively researched in this domain, one study did examine its use in a topical hazard evaluation program for a candidate insect repellent. [] Further research is needed to explore potential medical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.